REACTION_CXSMILES
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[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]#[N:7].[CH2:10]([Mg]Br)[CH3:11].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>C(OCC)C.C1COCC1.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]1([NH2:7])[CH2:11][CH2:10]1 |f:2.3,5.6,9.10.11.12.13|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)[Mg]Br
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.3 mL
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Type
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reactant
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Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
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630 mg
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Type
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reactant
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Smiles
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CC(CCCC#N)(C)C
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Name
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Quantity
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16 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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Quantity
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1.4 mL
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Type
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catalyst
|
Smiles
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CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting solution was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0 ° C.
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature
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Type
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STIRRING
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Details
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to stir for 40 minutes after which TLC
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Duration
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40 min
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Type
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CUSTOM
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Details
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consumption of the starting material
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Type
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TEMPERATURE
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Details
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The solution was cooled to 0° C.
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Type
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ADDITION
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Details
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were added
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Type
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EXTRACTION
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Details
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This mixture was then extracted with ethyl acetate (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic phases were then dried (Na2SO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a silica gel column (eluant methylene chloride/methanol/NH4OH, 99/1/0.1 to 90/10/1)
|
Reaction Time |
10 min |
Name
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|
Type
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product
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Smiles
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CC(CCCC1(CC1)N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |